Diethyl 4-(3,4-dichlorophenyl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 4-(3,4-DICHLOROPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 4-(3,4-DICHLOROPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. A common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as concentration, temperature, and pressure, is crucial to ensure high efficiency and cost-effectiveness. Advanced techniques like microwave-assisted synthesis or catalytic processes may also be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 4-(3,4-DICHLOROPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a calcium channel blocker for treating cardiovascular diseases.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 4-(3,4-DICHLOROPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as calcium channels in the case of its medicinal applications. By binding to these channels, it can modulate calcium ion flow, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker.
Amlodipine: Known for its long-acting effects in treating hypertension.
Felodipine: Used for its vasodilatory properties.
Uniqueness
Compared to these similar compounds, 3,5-DIETHYL 4-(3,4-DICHLOROPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE may offer unique advantages in terms of its specific binding affinity, pharmacokinetics, or chemical stability. Further research is needed to fully elucidate its unique properties and potential benefits.
Properties
Molecular Formula |
C25H25Cl2NO5 |
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Molecular Weight |
490.4 g/mol |
IUPAC Name |
diethyl 4-(3,4-dichlorophenyl)-1-(4-ethoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H25Cl2NO5/c1-4-31-18-10-8-17(9-11-18)28-14-19(24(29)32-5-2)23(20(15-28)25(30)33-6-3)16-7-12-21(26)22(27)13-16/h7-15,23H,4-6H2,1-3H3 |
InChI Key |
VDIRFPCACJJHEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OCC)C3=CC(=C(C=C3)Cl)Cl)C(=O)OCC |
Origin of Product |
United States |
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